Z-L-Phenylalaninol
Overview
Description
Z-L-Phenylalaninol is a natural product found in Fusarium sambucinum with data available.
Scientific Research Applications
Application in Trans-Cinnamic Acid Production
Z-L-Phenylalaninol is linked to the production of trans-cinnamic acid from L-phenylalanine. A study demonstrated the effectiveness of a recombinant enzyme from Zea mays (ZmPAL2) in catalyzing L-phenylalanine to produce trans-cinnamic acid, indicating its potential application in aromatic chemical production (Zang et al., 2015).
Role in L-Phenylalanine Production
Another research avenue explores the optimization of L-phenylalanine production, a key amino acid in both food and medicinal applications. A study used an in vitro system to investigate the biosynthesis of phenylalanine in E. coli, revealing that modifying concentrations of specific enzymes in the pathway can significantly enhance L-phenylalanine yield (Ding et al., 2016).
Investigation of Zwitterionic Form and Structural Properties
The zwitterionic form of L-phenylalanine, closely related to this compound, has been studied for its self-assembling properties. Research using synchrotron X-rays characterized this form, offering insights into its potential applications based on its structural properties (Mossou et al., 2014).
Bioengineering for Enhanced Amino Acid Production
Genetic engineering of Escherichia coli has been conducted to improve the biosynthesis of L-phenylalanine, highlighting the potential of bioengineering in optimizing the production of valuable amino acids (Liu et al., 2018).
Utilization in Chiral Recognition and Biomedical Applications
A study involving a metal-organic framework based on L-phenylalanine demonstrated its potential in chiral recognition, which could have significant implications in pharmaceutical and biomedical fields (Ma et al., 2019).
Mechanism of Action
Target of Action
Z-L-Phenylalaninol, also known as Z-Phenylalaninol, is primarily used in the synthesis of biochemically active compounds . It serves as a building block for the synthesis of HIV protease inhibitors . The primary targets of this compound are therefore the enzymes involved in these biochemical reactions.
Mode of Action
It is known to participate in the paal–knorr reaction, a prominent tool that can be adopted under biocompatible conditions covering various γ-dicarbonyls for either chemical biology or drug discovery .
Biochemical Pathways
This compound is involved in the synthesis of pyrrole derivatives from simpler chiral amino acids/alcohols . This process involves the Clauson-Kaas methodology of a standard two-phase acidic mixture buffered with acetate salts . The detailed mechanistic studies proposed a new series involving the pathway by the initiation of a zwitterionic species/intermediate for a subsequently much more efficient self-driven pyrrole-formation .
Result of Action
The result of this compound’s action is the formation of pyrrole-tethered chiral motifs under mild conditions . This is achieved through a quick and highly efficient protocol that proceeds within only 15 minutes at 90 °C, achieving nearly quantitative conversion to the final pyrrolyl product .
Action Environment
The action of this compound is influenced by environmental factors such as temperature and pH. For instance, the protocol for its reaction proceeds at 90 °C . Moreover, the reaction is realized in an almost neutral and benign aqueous condition . The “H-bridge” interplay of water is crucial in the reaction course .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
benzyl N-[(2S)-1-hydroxy-3-phenylpropan-2-yl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3/c19-12-16(11-14-7-3-1-4-8-14)18-17(20)21-13-15-9-5-2-6-10-15/h1-10,16,19H,11-13H2,(H,18,20)/t16-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPOFMMJJCPZPAO-INIZCTEOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(CO)NC(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](CO)NC(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70357437 | |
Record name | Z-L-Phenylalaninol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70357437 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6372-14-1 | |
Record name | Z-L-Phenylalaninol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70357437 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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